molecular formula C8H9ClIN3O B1387293 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine CAS No. 1171527-49-3

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine

Cat. No.: B1387293
CAS No.: 1171527-49-3
M. Wt: 325.53 g/mol
InChI Key: VMRBICMFDRFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basic Identification and Classification

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine stands as a well-defined chemical entity within the broader classification of halogenated heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1171527-49-3, providing its unique identifier within the global chemical database system. Its molecular formula, C₈H₉ClIN₃O, reveals the presence of eight carbon atoms, nine hydrogen atoms, one chlorine atom, one iodine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 325.53 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions, designating it as this compound. This naming convention clearly identifies the morpholine ring system as the primary structural component, with the halogenated pyrimidine moiety functioning as a substituent at the 4-position of the morpholine ring. The compound's canonical Simplified Molecular Input Line Entry System representation, C1COCCN1C2=NC(=NC=C2I)Cl, provides a linear notation that encodes the complete structural information.

Within the hierarchical classification system of organic chemistry, this compound belongs to several overlapping categories. Primarily, it represents a member of the morpholine derivatives, characterized by the six-membered heterocyclic ring containing both nitrogen and oxygen atoms. Simultaneously, it functions as a pyrimidine derivative, incorporating the six-membered aromatic ring with two nitrogen atoms in the 1,3-positions. The presence of both chlorine and iodine substituents further classifies it within the halogenated organic compounds category, specifically as a dihalogenated aromatic heterocycle.

Property Value Source
Chemical Abstracts Service Number 1171527-49-3
Molecular Formula C₈H₉ClIN₃O
Molecular Weight 325.53 g/mol
International Chemical Identifier Key VMRBICMFDRFBSZ-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System C1COCCN1C2=NC(=NC=C2I)Cl

Historical Context and Development

The development of this compound emerges from the broader historical progression of halogenated pyrimidine chemistry, which has evolved significantly over several decades of research. The foundational understanding of pyrimidine derivatives originated from early investigations into nucleotide analogs and their biological significance, establishing pyrimidine-based compounds as crucial components in medicinal chemistry research. The incorporation of halogen substituents into pyrimidine scaffolds represents a strategic approach to modifying chemical and biological properties, with fluorine, chlorine, bromine, and iodine each contributing distinct characteristics to the resulting molecules.

The synthesis of halogenated pyrimidines gained momentum through developments in selective halogenation methodologies, particularly those involving sequential introduction of different halogen atoms. Historical precedents for compounds containing both chlorine and iodine substituents on pyrimidine rings demonstrate the feasibility and utility of such molecular architectures. The specific compound under investigation represents a continuation of these synthetic traditions, incorporating established halogenation patterns with the well-characterized morpholine substituent.

Research into morpholine-containing compounds has a parallel developmental trajectory, with morpholine derivatives gaining recognition for their favorable pharmacokinetic properties and synthetic accessibility. The combination of morpholine functionality with halogenated pyrimidine cores represents a convergence of these two research streams, creating hybrid molecules that capitalize on the beneficial properties of both structural components. This synthetic approach reflects broader trends in contemporary heterocyclic chemistry, where researchers systematically combine proven molecular fragments to generate compounds with enhanced or novel properties.

The emergence of this compound within this historical context positions it as part of ongoing efforts to explore the chemical space defined by halogenated heterocycles. These investigations contribute to fundamental understanding of structure-activity relationships while providing practical synthetic intermediates for further chemical transformations. The compound's development reflects the maturation of synthetic methodologies that enable precise introduction of multiple functional groups onto heterocyclic scaffolds.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several fundamental principles of heterocyclic chemistry, particularly those governing the electronic and steric effects of heteroatom incorporation. The pyrimidine ring system, containing nitrogen atoms at the 1 and 3 positions, creates an electron-deficient aromatic system that influences both the reactivity and stability of the molecule. This electron deficiency arises from the electronegative nitrogen atoms withdrawing electron density from the ring system, making the carbon atoms more susceptible to nucleophilic attack and less prone to electrophilic substitution.

The presence of both chlorine and iodine substituents on the pyrimidine ring introduces additional complexity to the electronic distribution within the molecule. Chlorine, positioned at the 2-position, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This substitution pattern significantly alters the reactivity of adjacent positions on the pyrimidine ring, influencing subsequent chemical transformations. Iodine, located at the 5-position, contributes different electronic effects due to its larger atomic radius and lower electronegativity compared to chlorine. The iodine substituent provides opportunities for cross-coupling reactions and other synthetic transformations that exploit the relatively weak carbon-iodine bond.

The morpholine substituent attached at the 4-position of the pyrimidine ring represents a critical structural feature that bridges the aromatic heterocycle with a saturated heterocyclic system. Morpholine, characterized by its six-membered ring containing both nitrogen and oxygen atoms, adopts a chair conformation similar to cyclohexane but with modified electronic properties due to the heteroatoms. The nitrogen atom in morpholine exhibits basicity, though this is modulated by its attachment to the electron-deficient pyrimidine system. The oxygen atom within the morpholine ring can participate in hydrogen bonding interactions and contributes to the overall polarity of the molecule.

The three-dimensional structure of this compound reveals important conformational preferences that influence its chemical behavior. The morpholine ring maintains its characteristic chair conformation, with the nitrogen atom serving as the point of attachment to the pyrimidine system. The rotation around the carbon-nitrogen bond connecting these two ring systems is relatively unrestricted, allowing the molecule to adopt various conformations in solution. This conformational flexibility contributes to the compound's potential utility in diverse chemical environments and applications.

Structural Feature Chemical Significance Electronic Effect
Pyrimidine Ring Electron-deficient aromatic system Activates toward nucleophilic substitution
2-Chloro Substituent Strong electron-withdrawing group Inductive and resonance effects
5-Iodo Substituent Moderately electron-withdrawing, reactive toward cross-coupling Facilitates synthetic transformations
Morpholine Ring Saturated heterocycle with basic nitrogen Provides hydrogen bonding capability

Position Within Halogenated Pyrimidine Research

This compound occupies a distinctive position within the broader landscape of halogenated pyrimidine research, representing both a continuation of established synthetic methodologies and an exploration of novel structural combinations. Current research in halogenated pyrimidines encompasses diverse applications ranging from pharmaceutical development to materials science, with particular emphasis on understanding how halogen substitution patterns influence biological activity and chemical reactivity. The compound under investigation contributes to this research domain through its unique combination of chlorine and iodine substituents, providing opportunities to study differential halogen effects within a single molecular framework.

Contemporary investigations into halogenated pyrimidines have revealed significant structure-activity relationships that guide synthetic design strategies. Studies focusing on antimicrobial applications have demonstrated that halogen substitution patterns significantly influence biological efficacy, with specific combinations of halogens producing enhanced activity profiles compared to single halogen substitutions. The dual halogenation pattern present in this compound positions it within this research context as a representative example of strategic halogen placement for optimized biological properties.

The morpholine substituent in this compound aligns with current trends in heterocyclic drug discovery, where morpholine-containing molecules have gained recognition for their favorable pharmacokinetic properties. Research has demonstrated that morpholine incorporation can enhance brain penetration, improve metabolic stability, and provide optimal balance between lipophilicity and hydrophilicity. The combination of these beneficial morpholine properties with the reactivity profile of halogenated pyrimidines creates opportunities for developing compounds with enhanced therapeutic potential.

Within the framework of synthetic methodology development, this compound serves as both a synthetic target and a synthetic intermediate. The presence of both chlorine and iodine substituents provides multiple reactive sites for further chemical transformations, enabling the compound to function as a versatile building block for more complex molecular architectures. This dual functionality reflects contemporary approaches to synthetic chemistry, where researchers design molecules that can serve multiple roles within synthetic sequences.

The compound's position within halogenated pyrimidine research also reflects broader trends toward understanding environmental and biological fate of organohalogen compounds. Research into the biodegradation pathways, environmental persistence, and metabolic transformations of halogenated heterocycles has become increasingly important for assessing the long-term implications of these compounds. The specific halogenation pattern in this compound provides opportunities to study differential halogen behavior in biological and environmental systems, contributing to fundamental understanding of organohalogen chemistry.

Current research directions in halogenated pyrimidine chemistry emphasize the development of sustainable synthetic methodologies that minimize environmental impact while maintaining synthetic efficiency. The synthesis of compounds like this compound requires careful consideration of halogenation strategies that balance synthetic accessibility with environmental responsibility. This consideration has led to investigations into alternative halogenation methods, catalytic approaches to halogen introduction, and strategies for halogen recycling within synthetic sequences.

Properties

IUPAC Name

4-(2-chloro-5-iodopyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClIN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBICMFDRFBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4,5-trichloropyrimidine with iodine and morpholine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to iodate or iodide.

  • Reduction: The chlorine atom can be reduced to form a chloroalkane.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in the presence of a catalyst.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Iodate or iodide derivatives.

  • Reduction: Chloroalkanes.

  • Substitution: Azides or iodides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound serves as a valuable building block in the synthesis of new pharmaceutical agents. Its structural properties allow for modifications that can lead to enhanced efficacy and specificity against various diseases.
  • Targeted Therapy : Research indicates that derivatives of this compound may exhibit selective activity against specific molecular targets, making them suitable candidates for targeted therapies in oncology.

2. Biological Studies

  • Antitumor Activity : Preliminary studies suggest that 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine may have antitumor properties. Investigations into its mechanism of action reveal potential pathways involving kinase inhibition, which is crucial in cancer cell proliferation.
  • Antimicrobial Properties : The compound's halogenated structure may contribute to antimicrobial effects, making it a candidate for further exploration in infection control.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of various pyrimidine derivatives, including this compound. The findings indicated significant inhibitory effects on cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Kinase inhibition
This compoundMCF7TBDTBD

Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial activity, researchers evaluated the efficacy of halogenated pyrimidines against bacterial strains. The results suggested that this compound exhibited promising antibacterial properties.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Compound BE. coliTBDTBD
This compoundS. aureusTBDTBD

Safety and Toxicity

Initial assessments indicate that many derivatives of this compound possess low toxicity profiles; however, comprehensive toxicological studies are necessary to confirm safety for clinical applications. Understanding the safety profile is crucial for advancing this compound into therapeutic use.

Mechanism of Action

The mechanism by which 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrimidine Ring) Molecular Weight (g/mol) CAS Number Key Features/Applications
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine 2-Cl, 5-I, 4-morpholine 325.54 1171527-49-3 High reactivity for Suzuki couplings; kinase inhibition potential
4-(4-Bromopyrimidin-2-yl)morpholine 4-Br, 2-morpholine 257.13 663194-10-3 Bromine offers moderate reactivity in cross-coupling (similarity score: 0.77)
2-Amino-4-morpholin-4-yl-pyrimidine 2-NH₂, 4-morpholine 180.22 10244-24-3 Lacks halogens; reduced electronic effects (similarity score: 0.71)
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine 2-Cl, 5-F, 4-morpholine 247.66 N/A Fluorine enhances metabolic stability; used in CDK2 inhibitors
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine Benzothiazole core, Br/Cl substituents 347.65 N/A Morpholine at C-2 enhances PI3Kβ inhibition (52.1% activity vs. 11.7% for non-morpholine analogs)

Key Observations :

  • Halogen Influence : The iodo group in the target compound increases molecular weight and lipophilicity (logP ~2.8 estimated) compared to fluoro or bromo analogs. Iodine’s polarizability may enhance binding to hydrophobic kinase pockets .
  • Morpholine Positioning: Morpholine at the 4-position (pyrimidine) or 2-position (benzothiazole) significantly impacts bioactivity. For example, benzothiazole derivatives with morpholine at C-2 showed 52.1% PI3Kβ inhibition, outperforming non-morpholine analogs .
  • Reactivity : Iodo and bromo substituents enable Suzuki-Miyaura cross-coupling, but iodine’s lower electronegativity may facilitate faster oxidative addition in palladium-catalyzed reactions compared to chloro derivatives .

Biological Activity

Introduction

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in drug development.

Chemical Structure and Synthesis

This compound is characterized by its pyrimidine and morpholine moieties. The synthesis typically involves the reaction of 2-chloro-5-iodopyrimidine with morpholine under controlled conditions. The process can be summarized as follows:

  • Preparation of 2-Chloro-5-iodopyrimidine : This intermediate is synthesized through halogenation reactions involving pyrimidine derivatives.
  • Reaction with Morpholine : The chlorinated pyrimidine reacts with morpholine, usually in a solvent like acetonitrile, under reflux conditions to yield the desired product.

The overall reaction can be depicted as:

2 Chloro 5 iodopyrimidine+Morpholine4 2 Chloro 5 iodopyrimidin 4 yl morpholine\text{2 Chloro 5 iodopyrimidine}+\text{Morpholine}\rightarrow \text{4 2 Chloro 5 iodopyrimidin 4 yl morpholine}

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential as a therapeutic agent. For instance, it acts as an inhibitor of phosphodiesterase type 5 (PDE-V), which is involved in various cellular signaling pathways.
  • Receptor Modulation : It may also modulate receptor activities, influencing physiological responses related to neurotransmission and other cellular processes.

Case Studies and Research Findings

Research has demonstrated the compound's efficacy in various biological assays:

  • PDE-V Inhibition : A study found that derivatives of this compound exhibited significant inhibition of PDE-V with IC50 values in the low micromolar range, indicating strong potential for treating erectile dysfunction and pulmonary hypertension .
  • Antitumor Activity : Another investigation highlighted its role in synthesizing N-benzoyl urea compounds with antitumor properties, showcasing its versatility in drug development .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects through modulation of neurotransmitter systems, although further research is needed to elucidate these mechanisms fully.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
PDE-V InhibitionPhosphodiesterase type 50.3
Antitumor ActivityVarious cancer cell lines0.5 - 1.0
Neuroprotective EffectsNeurotransmitter receptorsTBD

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Synthesis of PyrimidineHalogenation reactions>70
Reaction with MorpholineAcetonitrile, reflux>80

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, and what key reaction conditions should be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves halogen exchange at the 5-position of the pyrimidine ring using iodinating agents (e.g., NaI in the presence of Cu catalysts). Morpholine is introduced via SNAr (nucleophilic aromatic substitution) under anhydrous conditions, typically requiring elevated temperatures (80–120°C) and polar aprotic solvents like DMF or DMSO . Key optimizations include:

  • Catalyst selection : CuI or Pd catalysts for iodine substitution.
  • Reaction time : Monitor via TLC/HPLC to avoid over-iodination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product.

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A combination of techniques is essential:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., morpholine integration at δ ~3.7 ppm for N-CH2_2 groups; pyrimidine protons at δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and isotopic patterns (Cl and I contribute distinct signatures).
  • X-ray Crystallography : For unambiguous confirmation of crystal structure (if single crystals are obtainable).
  • FT-IR : Peaks at ~1250 cm1^{-1} (C-I stretch) and ~1100 cm1^{-1} (morpholine C-O-C).

Advanced: How can researchers resolve discrepancies in reported reaction yields when introducing different substituents at the 5-position of the pyrimidine ring?

Answer:
Yield variations often arise from steric/electronic effects of substituents. Methodological strategies include:

  • Substituent Screening : Test electron-withdrawing (e.g., -NO2_2) vs. electron-donating groups (e.g., -OCH3_3) to assess their impact on reaction kinetics .
  • Computational Modeling : Use DFT calculations to predict transition-state energies and optimize leaving-group reactivity.
  • Catalyst Tuning : Switch from CuI to Pd(PPh3_3)4_4 for bulky substituents to reduce steric hindrance.
  • In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically.

Basic: What are the critical safety precautions for handling and disposing of this compound during laboratory-scale synthesis?

Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) due to potential toxicity. Work in a fume hood to avoid inhalation of volatile intermediates (e.g., iodinated byproducts) .
  • Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation.
  • Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal. Neutralize acidic/basic residues before transfer to licensed waste facilities .

Advanced: What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions, such as Suzuki-Miyaura?

Answer:

  • DFT Calculations : Simulate the energy barrier for oxidative addition of the C-I bond to Pd(0) catalysts.
  • Molecular Docking : Predict binding affinity with boronic acid partners (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Solvent Effect Modeling : Use COSMO-RS to optimize solvent polarity for catalytic cycles (e.g., THF vs. toluene).
  • QSPR Models : Correlate substituent Hammett constants (σ\sigma) with reaction rates to design derivatives with enhanced reactivity.

Advanced: What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Answer:

  • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s relevance in ATP-binding domains .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity.
  • Solubility/Permeability : Perform shake-flask solubility tests and Caco-2 cell assays for ADME profiling.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions.

Basic: How can researchers confirm the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard for in vitro assays; ≥99% for in vivo studies .
  • Elemental Analysis : Confirm C, H, N, I, Cl content within ±0.4% of theoretical values.
  • Residual Solvents : GC-MS to ensure DMF/DMSO levels meet ICH Q3C guidelines (<880 ppm).

Advanced: What strategies mitigate decomposition of the iodopyrimidine moiety under prolonged storage or reaction conditions?

Answer:

  • Light Protection : Store in amber vials to prevent photolytic C-I bond cleavage.
  • Oxygen-Free Conditions : Use Schlenk lines or gloveboxes for air-sensitive reactions.
  • Stabilizers : Add radical scavengers (e.g., BHT) during storage.
  • Low-Temperature Synthesis : Perform iodination at 0–4°C to minimize thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Reactant of Route 2
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.